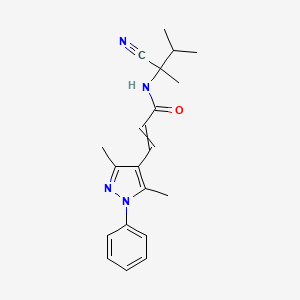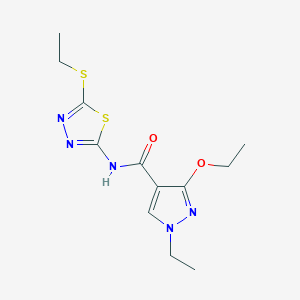
3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O2S2 and its molecular weight is 327.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Acylamides and Their Activities : Yue et al. (2010) developed a method for synthesizing ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and other compounds by connecting pyrazole and 1,3,4-thiadiazole through an amido bond. The synthesized compounds were characterized and showed varied activities, including auxin activities and some antiblastic properties to wheat germ (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Biological Evaluation
- Cytotoxicity of Pyrazole Derivatives : Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, revealing potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Chemical Properties and Applications
- Design and Synthesis of Pyrazole-4-Carboxamides Library : Donohue et al. (2002) prepared a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, exploring their potential as inhibitors with toxic effects on C. elegans, showcasing the application of these compounds in developing biological tools and potential therapeutic agents (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).
Molecular Modeling and Anti-tumor Agents
- Pyrazolo[3,4-d]pyrimidine and Pyrazole Derivatives as Anti-tumor Agents : Nassar, Atta-Allah, and Elgazwy (2015) conducted a study on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their effects on mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). This research underscores the potential of such compounds in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
Fluorescent Dyes and Solvatochromism
- Synthesis of Fluorescent Dyes with Thiazole-based Fluorophores : Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides to synthesize a variety of fluorescent dyes. These compounds displayed fluorescence across a wide spectrum, with some exhibiting dual fluorescence and white light emission, highlighting their potential in material sciences and as fluorescent probes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Inhibition Studies
- Nitric Oxide Synthase Inhibition by Pyrazoline and Thiadiazoline Derivatives : Arias et al. (2018) developed pyrazoline and thiadiazoline heterocycles as inhibitors against nitric oxide synthase isoforms. The study provides insights into the structure-activity relationships of these compounds, contributing to the understanding of their inhibitory mechanisms (Arias, Camacho, Carrión, Chayah, Romero, Duarte, & Gallo, 2018).
Propriétés
IUPAC Name |
3-ethoxy-1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-4-17-7-8(10(16-17)19-5-2)9(18)13-11-14-15-12(21-11)20-6-3/h7H,4-6H2,1-3H3,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAQVFVCWKGDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)
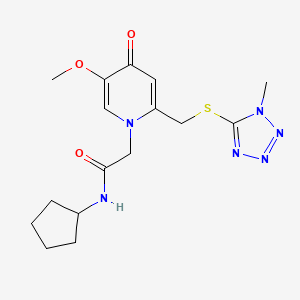
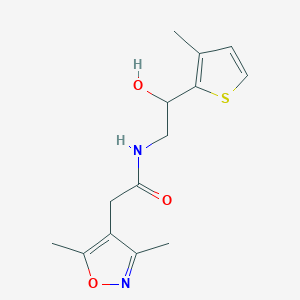

![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)
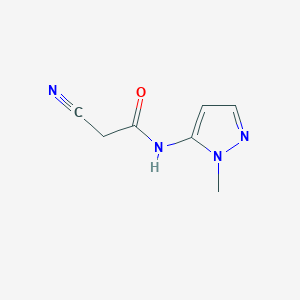


![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)

![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)
